molecular formula C26H31N5O5 B11185778 2-(1-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)-N-phenylacetamide

2-(1-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)-N-phenylacetamide

Cat. No.: B11185778
M. Wt: 493.6 g/mol
InChI Key: LIVCNESBUMNEAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)-N-phenylacetamide is a complex organic compound with a unique structure that includes a benzodioxole moiety, piperazine rings, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)-N-phenylacetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 1,3-benzodioxole with piperazine to form 1-(1,3-benzodioxol-5-ylmethyl)piperazine. This intermediate is then reacted with acetic anhydride to introduce the acetyl group. The final step involves the reaction with N-phenylacetamide under specific conditions to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine and benzodioxole moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(1-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)-N-phenylacetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)-N-phenylacetamide involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(1-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)-N-phenylacetamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C26H31N5O5

Molecular Weight

493.6 g/mol

IUPAC Name

2-[1-[2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]acetyl]-3-oxopiperazin-2-yl]-N-phenylacetamide

InChI

InChI=1S/C26H31N5O5/c32-24(28-20-4-2-1-3-5-20)15-21-26(34)27-8-9-31(21)25(33)17-30-12-10-29(11-13-30)16-19-6-7-22-23(14-19)36-18-35-22/h1-7,14,21H,8-13,15-18H2,(H,27,34)(H,28,32)

InChI Key

LIVCNESBUMNEAA-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(C(=O)N1)CC(=O)NC2=CC=CC=C2)C(=O)CN3CCN(CC3)CC4=CC5=C(C=C4)OCO5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.